molecular formula C7H4BrN3O B1627667 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine CAS No. 924869-13-6

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B1627667
CAS No.: 924869-13-6
M. Wt: 226.03 g/mol
InChI Key: XZTKHSIEZHFTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 1,3,4-oxadiazole moiety at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromopyridine-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired 1,3,4-oxadiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-5-(1,3,4-oxadiazol-2-yl)pyridine derivative .

Scientific Research Applications

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-5-(1,3,4-oxadiazol-2-yl)pyridine: Similar structure with an iodine atom instead of bromine.

    5-(1,3,4-Oxadiazol-2-yl)pyridine: Lacks the halogen substituent at the 3-position.

Uniqueness

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKHSIEZHFTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594752
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-13-6
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 3
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 4
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 5
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 6
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.